molecular formula C8H7Cl2NO3 B14730408 5-Amino-2,4-dichlorophenoxyacetic acid CAS No. 5397-71-7

5-Amino-2,4-dichlorophenoxyacetic acid

Cat. No.: B14730408
CAS No.: 5397-71-7
M. Wt: 236.05 g/mol
InChI Key: VMNPETQUBQUXAP-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichlorophenoxyacetic acid is a chlorinated phenoxyacetic acid derivative characterized by an amino (-NH₂) group at the 5-position and chlorine atoms at the 2- and 4-positions of the phenyl ring (Figure 1). Its structural backbone aligns with the phenoxyacetic acid family, which includes widely studied herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Properties

CAS No.

5397-71-7

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

2-(5-amino-2,4-dichlorophenoxy)acetic acid

InChI

InChI=1S/C8H7Cl2NO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3,11H2,(H,12,13)

InChI Key

VMNPETQUBQUXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenoxyacetic acid followed by amination. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Amino-2,4-dichlorophenoxyacetic acid generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-2,4-dichlorophenoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dichlorophenoxyacetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. The compound affects the plasticity of cell walls, protein production, and ethylene production, which are critical for plant growth and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Phenoxyacetic Acid Family

Key structural analogs include:

2,4-Dichlorophenoxyacetic Acid (2,4-D): Lacks the amino group at the 5-position; widely used as a synthetic auxin herbicide .

5-Hydroxy-2,4-dichlorophenoxyacetic Acid: A hydroxyl (-OH) group replaces the amino group; identified as a degradation intermediate of 2,4-D .

Phenoxyacetic Acid: The parent compound without chlorine or amino substitutions; used in pharmaceuticals and organic synthesis .

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Amino-2,4-dichlorophenoxyacetic acid C₈H₆Cl₂NO₃ 235.05 -NH₂, -Cl (2,4)
2,4-Dichlorophenoxyacetic acid C₈H₆Cl₂O₃ 221.04 -Cl (2,4)
Phenoxyacetic acid C₈H₈O₃ 152.15 None

Notes:

  • Chlorine atoms contribute to lipophilicity, influencing membrane permeability .
Herbicidal Activity
  • 2,4-D : Acts as a synthetic auxin, disrupting plant growth by inducing uncontrolled cell division .
  • 5-Amino-2,4-dichlorophenoxyacetic Acid: Limited direct herbicidal data exist, but the amino group may reduce phytotoxicity.
Antioxidant Capacity
  • Hydroxylated derivatives (e.g., 5-hydroxy-2,4-D) exhibit antioxidant properties via radical scavenging . The amino group in 5-amino-2,4-D may similarly contribute to antioxidant activity, though empirical data are lacking.

Environmental Degradation and Persistence

  • 2,4-D: Degrades via hydroxylation and microbial action, forming intermediates like 2,4-dichlorophenol and 5-hydroxy-2,4-D .
  • Comparative studies with hydroxylated analogs are needed.

Q & A

Q. What are the common synthetic routes for 5-Amino-2,4-dichlorophenoxyacetic acid, and what methodological considerations are critical for achieving high yields?

A stereoselective synthesis can be achieved via enzymatic dynamic kinetic resolution using nitrilases. Key parameters include maintaining pH 8 at 37–40°C, optimizing reaction time (3–24 hours), and selecting ammonium chloride as a reagent to stabilize intermediates. Substrate specificity of the enzyme and solvent polarity (e.g., aqueous-organic biphasic systems) significantly influence enantiomeric excess, which should be monitored via chiral HPLC .

Q. How can researchers effectively analyze 5-Amino-2,4-dichlorophenoxyacetic acid in environmental matrices, and what analytical techniques are most robust?

Gas chromatography-mass spectrometry (GC-MS) with large-volume on-line derivatization is recommended for trace detection in water samples. Method validation should include spike-recovery experiments (80–120% recovery rates) and cross-comparison with HPLC-DAD to address matrix interference. For soil/sediment analysis, pressurized liquid extraction (PLE) coupled with solid-phase extraction (SPE) improves recovery efficiency .

Q. What plant tissue culture protocols utilize chlorophenoxyacetic acid derivatives as auxin analogs, and how should concentration gradients be optimized?

In soybean androgenesis, 0.1–2.0 mg/L 2,4-D (structurally analogous to the target compound) combined with 6-benzyladenine (BA) in Murashige and Skoog (MS) media promotes callus induction. Use factorial experimental designs to optimize auxin:cytokinin ratios, and assess growth metrics via ANOVA with Tukey post-hoc analysis (p < 0.0001 significance threshold) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported genotoxic effects of chlorophenoxyacetic acid derivatives across different model organisms?

Conduct parallel assays (comet and RAPD) on multiple species (e.g., maize, bean, goldfish) under standardized conditions. Control for metabolic activation systems (e.g., S9 liver homogenate) and exposure durations. Cross-validate results with transcriptomic profiling to identify conserved oxidative stress pathways (e.g., glutathione peroxidase upregulation) .

Q. How can researchers optimize the stereoselective synthesis of 5-Amino-2,4-dichlorophenoxyacetic acid derivatives while minimizing racemization?

Implement chemo-enzymatic approaches using immobilized nitrilases and chiral pool starting materials. Optimize solvent systems (e.g., 20% v/v methanol/water) to reduce solvent-induced racemization. Monitor reaction progress via real-time chiral HPLC and employ temperature gradients (e.g., 25°C → 4°C ramping) to stabilize intermediates .

Q. What mechanistic insights explain the differential phytotoxicity of chlorophenoxyacetic acid derivatives in plant cell cultures versus whole-organism studies?

Hypothesize tissue-specific auxin receptor (e.g., TIR1/AFB) saturation thresholds. Test using Arabidopsis mutant lines with varying auxin sensitivities. Quantify intracellular accumulation via LC-MS/MS and correlate with ROS production rates. Use RNA-seq to identify detoxification pathway activation (e.g., cytochrome P450 upregulation) .

Q. How can computational modeling improve the prediction of 5-Amino-2,4-dichlorophenoxyacetic acid’s environmental persistence and degradation pathways?

Apply QSAR models trained on 2,4-D biodegradation data to predict hydrolysis rates. Validate with laboratory microcosm studies using river sediments, analyzing microbial community shifts via PLFA/DGGE. Incorporate photodegradation parameters (UV-Vis absorption spectra) into fate models .

Methodological Notes

  • Synthesis Optimization : Prioritize enzymatic routes for stereochemical control, and validate intermediates via FT-IR and 1^1H-NMR .
  • Toxicity Studies : Use standardized OECD guidelines for ecotoxicological assays to ensure cross-study comparability .
  • Plant Culture : Include activated charcoal (0.1–0.3% w/v) in media to adsorb phenolic toxins, improving callus viability .

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